molecular formula C24H21N5O5S2 B14942817 ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14942817
M. Wt: 523.6 g/mol
InChI Key: YMDQNUONOHITAX-UHFFFAOYSA-N
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Description

Ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a dibenzofuran moiety, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran and benzothiophene intermediates, followed by the introduction of the tetrazole ring and sulfonyl group. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfonyl group may allow it to bind to enzymes or receptors, modulating their activity. This could lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C24H21N5O5S2

Molecular Weight

523.6 g/mol

IUPAC Name

ethyl 2-[[7-(tetrazol-1-yl)dibenzofuran-2-yl]sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H21N5O5S2/c1-2-33-24(30)22-17-5-3-4-6-21(17)35-23(22)26-36(31,32)15-8-10-19-18(12-15)16-9-7-14(11-20(16)34-19)29-13-25-27-28-29/h7-13,26H,2-6H2,1H3

InChI Key

YMDQNUONOHITAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)N6C=NN=N6

Origin of Product

United States

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